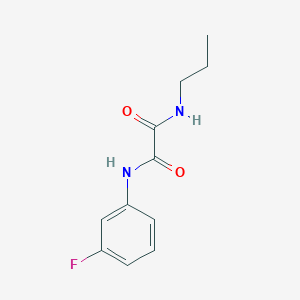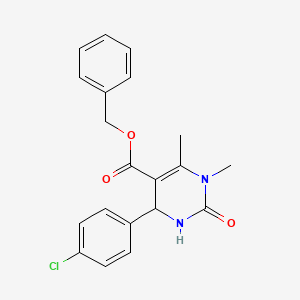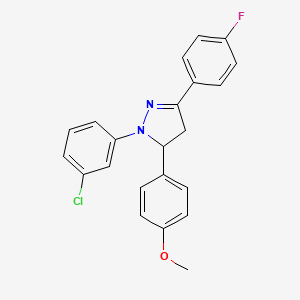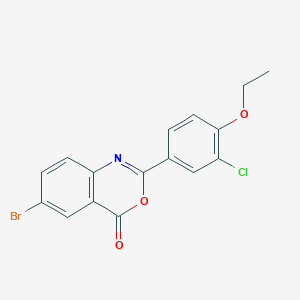![molecular formula C17H29NO B5159626 N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TBUPH is a chemical compound that belongs to the family of butanamines. It is a white crystalline powder that is soluble in water and organic solvents. tBUPH has been synthesized and studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. The chemical structure of tBUPH is shown below:
作用机制
The mechanism of action of tBUPH involves its interaction with GPCRs and neurotransmitter receptors. tBUPH binds to the receptors and modulates their activity, leading to changes in cellular signaling pathways. The exact mechanism of action of tBUPH varies depending on the specific receptor it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBUPH depend on the specific receptor it interacts with. In general, tBUPH has been shown to modulate the activity of certain GPCRs and neurotransmitter receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and metabolism.
实验室实验的优点和局限性
One advantage of tBUPH is its selectivity for certain receptors. This selectivity makes it a useful tool for studying the activity of specific receptors and their downstream signaling pathways. Another advantage of tBUPH is its potential as a lead compound for drug discovery. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs.
One limitation of tBUPH is its complex synthesis method. The multistep process required to synthesize tBUPH can be challenging and requires careful attention to detail. Another limitation of tBUPH is its potential for off-target effects. Because tBUPH interacts with multiple receptors, it can have unintended effects on cellular processes.
未来方向
There are many potential future directions for the study of tBUPH. One direction is the development of new drugs based on tBUPH. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Another direction is the study of tBUPH in combination with other compounds. The combination of tBUPH with other compounds could lead to synergistic effects and enhance its potential as a tool for studying cellular processes.
Finally, the study of tBUPH in vivo could provide valuable insights into its potential as a therapeutic agent. Animal studies could help to determine the safety and efficacy of tBUPH and provide a basis for the development of new drugs based on this compound.
Conclusion
In conclusion, tBUPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively modulate the activity of certain receptors makes it a promising lead compound for drug discovery, and its use as a tool in chemical biology and neuroscience has provided valuable insights into cellular processes. While there are limitations to its use, the study of tBUPH holds promise for the development of new drugs and the advancement of scientific knowledge.
合成方法
The synthesis of tBUPH involves the reaction of 2-tert-butylphenol with 3-chloropropylamine and n-butyllithium. The reaction yields tBUPH as the final product. The synthesis of tBUPH is a multistep process that requires careful attention to detail and precise control over the reaction conditions.
科学研究应用
TBUPH has been studied for its potential applications in various fields. In drug discovery, tBUPH has been screened for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cell signaling and are targets for many drugs. tBUPH has been shown to selectively modulate the activity of certain GPCRs, making it a promising lead compound for drug discovery.
In chemical biology, tBUPH has been used as a tool to study protein-ligand interactions. tBUPH can be conjugated to proteins and used to probe the binding sites of small molecules. This approach has been used to identify new ligands for proteins and to study the mechanisms of protein-ligand interactions.
In neuroscience, tBUPH has been studied for its potential applications in the treatment of neurological disorders. tBUPH has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising lead compound for the development of new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
N-[3-(2-tert-butylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-6-12-18-13-9-14-19-16-11-8-7-10-15(16)17(2,3)4/h7-8,10-11,18H,5-6,9,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFCSDQLHMDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)

![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)
![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)

